1-[(Phenylamino)methyl]benzotriazole 1-[(Phenylamino)methyl]benzotriazole
Brand Name: Vulcanchem
CAS No.: 62001-29-0
VCID: VC21332007
InChI: InChI=1S/C13H12N4/c1-2-6-11(7-3-1)14-10-17-13-9-5-4-8-12(13)15-16-17/h1-9,14H,10H2
SMILES: C1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol

1-[(Phenylamino)methyl]benzotriazole

CAS No.: 62001-29-0

Cat. No.: VC21332007

Molecular Formula: C13H12N4

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

1-[(Phenylamino)methyl]benzotriazole - 62001-29-0

Specification

CAS No. 62001-29-0
Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
IUPAC Name N-(benzotriazol-1-ylmethyl)aniline
Standard InChI InChI=1S/C13H12N4/c1-2-6-11(7-3-1)14-10-17-13-9-5-4-8-12(13)15-16-17/h1-9,14H,10H2
Standard InChI Key XEZLZOGOVRJQMO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2
Canonical SMILES C1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2

Introduction

Chemical Structure and Properties

1-[(Phenylamino)methyl]benzotriazole consists of a benzotriazole core with a phenylamino group attached via a methylene linker at the N-1 position. This structural arrangement creates a compound with distinctive physical and chemical properties:

PropertyCharacteristic
Chemical FormulaC13H12N4
Molecular Weight224.26 g/mol
Physical StateSolid at room temperature
SolubilitySoluble in organic solvents
Structural FeaturesBenzotriazole core with phenylamino substituent
CAS Number62001-29-0

The compound's structure facilitates various non-covalent interactions, including π–π stacking and hydrogen bonding, which are crucial for its biological activity. These interactions enable the compound to bind effectively with enzymes and receptors in biological systems.

Synthesis Methods

The synthesis of 1-[(Phenylamino)methyl]benzotriazole typically involves the reaction between benzotriazole and appropriate phenylamino precursors. Based on documented synthesis pathways for similar benzotriazole derivatives, several methods can be inferred:

Alternative Synthesis Routes

Alternative approaches may involve direct alkylation of phenylamine with functionalized benzotriazole derivatives or the use of coupling reagents to facilitate the formation of the methylene bridge between benzotriazole and phenylamine .

Synthesis MethodKey ReagentsReaction ConditionsYield Range
HydroxymethylationFormaldehyde, Thionyl chlorideRoom temperature to 0°C~80-94%
Direct AlkylationBase (e.g., NaH, K2CO3), Solvent (DMSO, CH3CN)Variable temperatures~60-80%

Mechanism of Action

The biological activity of 1-[(Phenylamino)methyl]benzotriazole is attributed to its unique molecular interactions with biological targets. Research on benzotriazole derivatives indicates several potential mechanisms:

Molecular Interactions

1-[(Phenylamino)methyl]benzotriazole interacts with molecular targets through non-covalent interactions such as π–π stacking and hydrogen bonding. These interactions enable the compound to bind with enzymes and receptors in biological systems.

Enzyme Inhibition

The compound may function as an enzyme inhibitor, particularly targeting enzymes involved in microbial growth and survival. Benzotriazole derivatives have demonstrated inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) and other enzymes, suggesting potential mechanisms for their biological activities .

Biological Activities

Antifungal Activity

One of the most well-documented biological properties of 1-[(Phenylamino)methyl]benzotriazole is its antifungal activity. In vitro studies have shown that the compound exhibits activity against Candida albicans, a common fungal pathogen. The antifungal properties may be attributed to the compound's ability to interfere with fungal cell membrane integrity or inhibit essential enzymes in fungal metabolism.

Additional Biological Activities

Based on studies of related benzotriazole derivatives, 1-[(Phenylamino)methyl]benzotriazole may possess additional biological activities:

Biological ActivityPotential MechanismEvidence Base
AntifungalDisruption of fungal cell membrane integrityDirect studies on C. albicans
Anti-inflammatoryCOX enzyme inhibitionExtrapolated from related compounds
AnthelminticPossible interaction with parasitic cellular componentsObserved in structurally similar derivatives
Anti-hyperglycemicPotential PTP1B inhibitionReported for related benzotriazole compounds

Comparison with Related Benzotriazole Derivatives

1-[(Phenylamino)methyl]benzotriazole shares structural similarities with other benzotriazole derivatives but has distinctive features that influence its biological profile.

Structural Comparisons

The phenylamino methyl substituent at the N-1 position distinguishes 1-[(Phenylamino)methyl]benzotriazole from simpler benzotriazole compounds:

  • 1H-Benzotriazole: The parent compound lacking the phenylamino methyl substituent

  • 1-Chloromethyl-1H-benzotriazole: An important synthetic intermediate with different reactivity

  • Tetrazole-linked sulfanilamide benzotriazole derivatives: Exhibit more pronounced anti-inflammatory activity compared to standard drugs

Structure-Activity Relationship

The presence of the phenylamino group likely contributes to the compound's antifungal activity through enhanced interactions with fungal cellular targets. Studies on related compounds suggest that:

  • The benzotriazole core provides a scaffold for biological activity

  • The nature and position of substituents significantly influence the specific biological properties

  • The methylene linker offers conformational flexibility, potentially enhancing binding to biological targets

Research Applications

Pharmaceutical Development

The documented antifungal activity of 1-[(Phenylamino)methyl]benzotriazole against Candida albicans suggests potential applications in antifungal drug development. The compound could serve as a lead structure for developing more potent and selective antifungal agents.

Medicinal Chemistry Research

The compound serves as a valuable template for exploring structure-activity relationships in benzotriazole-based medicinal chemistry. Structural modifications to the phenylamino group or the benzotriazole core could yield derivatives with enhanced or novel biological activities.

Drug Delivery Systems

The chemical properties of 1-[(Phenylamino)methyl]benzotriazole may make it suitable for incorporation into specific drug delivery systems, potentially enhancing the efficacy of combination therapies targeting fungal infections.

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